molecular formula C20H14F2O4 B11303848 2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11303848
M. Wt: 356.3 g/mol
InChI Key: TVYWTLKCWSSEPR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyranochromene core with difluorophenyl and dimethyl substituents, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the following steps:

    Starting Materials: The synthesis begins with phloroglucinol and 2,4-difluorobenzaldehyde as the primary starting materials.

    Formation of Intermediate: Phloroglucinol undergoes a condensation reaction with 2,4-difluorobenzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the pyranochromene core.

    Methylation: The final step involves the methylation of the pyranochromene core using methyl iodide in the presence of a base, such as sodium hydride, to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced form.

    Substitution: The difluorophenyl group allows for nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyranochromene derivatives.

    Substitution: Amino or thiol-substituted pyranochromene derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with cellular targets, leading to various biological effects:

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-Methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its difluorophenyl group, which enhances its chemical stability and biological activity. The presence of fluorine atoms increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C20H14F2O4

Molecular Weight

356.3 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C20H14F2O4/c1-9-5-16-19(10(2)6-17(24)25-16)20-18(9)14(23)8-15(26-20)12-4-3-11(21)7-13(12)22/h3-7,15H,8H2,1-2H3

InChI Key

TVYWTLKCWSSEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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